Tepoxalin

Description

This compound is a nonsteroidal anti-inflammatory drug approved for veterinary use in the United States and many other countries. It is primarily used to reduce inflammation and relief of pain caused by musculoskeletal disorders such as hip dysplasia and arthritis.

This compound is a small molecule drug with a maximum clinical trial phase of II that was first approved in 2001.

Structure

3D Structure

Propriétés

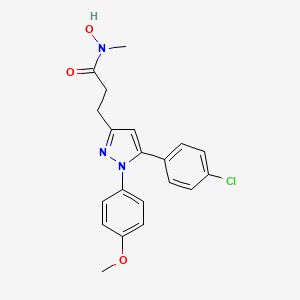

IUPAC Name |

3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-N-hydroxy-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3/c1-23(26)20(25)12-7-16-13-19(14-3-5-15(21)6-4-14)24(22-16)17-8-10-18(27-2)11-9-17/h3-6,8-11,13,26H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKWNRUXCOIMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057610 | |

| Record name | Tepoxalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103475-41-8 | |

| Record name | Tepoxalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103475-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tepoxalin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103475418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tepoxalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11466 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tepoxalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103475-41-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEPOXALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ4OX61974 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tepoxalin's Dual Inhibition of Cyclooxygenase and 5-Lipoxygenase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Tepoxalin, a non-steroidal anti-inflammatory drug (NSAID), distinguishes itself through a dual mechanism of action, inhibiting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of the arachidonic acid cascade. This comprehensive guide delves into the core of this compound's inhibitory action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by intercepting the enzymatic conversion of arachidonic acid into pro-inflammatory eicosanoids. It inhibits the COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins and thromboxanes, and the 5-LOX enzyme, which catalyzes the formation of leukotrienes.[1][2] This dual inhibition is significant as both prostaglandins and leukotrienes are key mediators of inflammation, pain, and fever.[3] The ability to block both pathways suggests a broader spectrum of anti-inflammatory activity and potentially a more favorable gastrointestinal safety profile compared to traditional NSAIDs that solely inhibit the COX pathway.[4]

Upon oral administration, this compound is rapidly metabolized to its active carboxylic acid metabolite, RWJ 20142.[5] This metabolite is a potent inhibitor of COX enzymes but does not significantly inhibit the 5-LOX pathway.[5][6] Therefore, the dual inhibitory effect is primarily attributed to the parent compound, this compound.

Quantitative Inhibitory Activity of this compound

The following table summarizes the in vitro and ex vivo inhibitory potency of this compound against cyclooxygenase and lipoxygenase enzymes from various sources.

| Target Enzyme/System | Inhibitory Potency (IC50 / ED50) | Source/Cell Type | Reference |

| Cyclooxygenase (COX) | |||

| Sheep Seminal Vesicle CO | IC50 = 4.6 µM | Enzyme | [4] |

| Rat Basophilic Leukemia (RBL-1) Cell Lysate CO | IC50 = 2.85 µM | Cell Lysate | [4] |

| Intact RBL-1 Cells CO | IC50 = 4.2 µM | Whole Cell | [4] |

| Human Peripheral Blood Leukocytes (HPBL) - TxB2 Production | IC50 = 0.01 µM | Whole Cell | [4] |

| Human Whole Blood - TxB2 Production | IC50 = 0.08 µM | Ex Vivo | [4] |

| Epinephrine-Induced Human Platelet Aggregation | IC50 = 0.045 µM | Whole Cell | [4] |

| Dog Whole Blood - PGF2α Production | ED50 = 0.015 mg/kg p.o. | Ex Vivo | [4] |

| 5-Lipoxygenase (5-LOX) | |||

| RBL-1 Cell Lysate LO | IC50 = 0.15 µM | Cell Lysate | [4] |

| Intact RBL-1 Cells LO | IC50 = 1.7 µM | Whole Cell | [4] |

| HPBL - LTB4 Production | IC50 = 0.07 µM | Whole Cell | [4] |

| Human Whole Blood - LTB4 Production | IC50 = 1.57 µM | Ex Vivo | [4] |

| Dog Whole Blood - LTB4 Production | ED50 = 2.37 mg/kg p.o. | Ex Vivo | [4] |

| Other Lipoxygenases | |||

| Human Platelet 12-LO | IC50 = 3.0 µM | Enzyme | [4] |

| 15-LO | IC50 = 157 µM | Enzyme | [4] |

Experimental Protocols

The determination of this compound's inhibitory activity involves a variety of in vitro and ex vivo experimental protocols. Below are detailed methodologies for key assays cited in the literature.

In Vitro Enzyme and Cell Lysate Inhibition Assays

These assays are designed to measure the direct inhibitory effect of a compound on a purified or semi-purified enzyme preparation.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX and 5-LOX enzymes.

2. Materials:

- Purified sheep seminal vesicle cyclooxygenase or human recombinant COX-1/COX-2.

- Rat basophilic leukemia (RBL-1) cell lysate as a source of both COX and 5-LOX.

- Arachidonic acid (substrate).

- Cofactors (e.g., hematin for COX).

- This compound and control inhibitors.

- Assay buffer (e.g., Tris-HCl).

- Detection system to measure product formation (e.g., ELISA kits for PGE2 or LTB4, or an oxygen electrode to measure oxygen consumption for COX activity).

3. Protocol:

- Enzyme/Lysate Preparation: RBL-1 cells are cultured and harvested. The cells are then lysed using sonication or detergent-based methods to release the intracellular enzymes. The lysate is centrifuged to remove cellular debris, and the supernatant containing the enzymes is collected.

- Incubation: The enzyme preparation (purified enzyme or cell lysate) is pre-incubated with various concentrations of this compound or a vehicle control in the assay buffer for a specified period at a controlled temperature (e.g., 37°C).

- Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

- Reaction Termination and Product Measurement: After a defined incubation time, the reaction is terminated. The concentration of the enzymatic product (e.g., prostaglandin E2 for COX, leukotriene B4 for 5-LOX) is quantified using a suitable method such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Intact Cell-Based Assays

These assays assess the inhibitory activity of a compound in a more physiologically relevant environment, using whole cells.

1. Objective: To evaluate the ability of this compound to inhibit the production of prostaglandins and leukotrienes in intact cells.

2. Materials:

- Cell lines such as rat basophilic leukemia (RBL-1) cells or primary cells like human peripheral blood leukocytes (HPBLs).

- Cell culture medium and supplements.

- A cellular stimulus to induce the arachidonic acid cascade (e.g., calcium ionophore A23187).

- This compound and control compounds.

- ELISA kits for quantifying prostaglandin and leukotriene levels.

3. Protocol:

- Cell Culture and Plating: Cells are cultured to an appropriate density and plated in multi-well plates.

- Pre-incubation with Inhibitor: The cells are pre-incubated with various concentrations of this compound or a vehicle control for a specific duration.

- Cellular Stimulation: The cells are then stimulated with an agent like calcium ionophore A23187 to trigger the release of arachidonic acid and the subsequent production of eicosanoids.

- Sample Collection and Analysis: After the stimulation period, the cell culture supernatant is collected. The concentrations of secreted prostaglandins (e.g., Thromboxane B2) and leukotrienes (e.g., Leukotriene B4) in the supernatant are measured using specific EIAs.

- Data Analysis: The IC50 values are calculated in a similar manner to the enzyme assays, based on the dose-dependent inhibition of eicosanoid production.

Ex Vivo Whole Blood Assay

This assay provides a bridge between in vitro and in vivo studies by using fresh whole blood from a subject (human or animal) to assess the inhibitory effect of a drug administered in vivo or added in vitro.

1. Objective: To measure the inhibitory effect of this compound on COX and 5-LOX activity in a complex biological matrix that closely mimics the in vivo environment.

2. Materials:

- Freshly drawn heparinized whole blood.

- Stimulants to induce eicosanoid production (e.g., lipopolysaccharide (LPS) for COX-2, calcium ionophore A23187 for 5-LOX).

- This compound and control inhibitors.

- Incubator.

- Centrifuge.

- EIA kits for prostaglandin and leukotriene measurement.

3. Protocol:

- Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., heparin).

- Incubation with Inhibitor (for in vitro analysis): Aliquots of the whole blood are incubated with various concentrations of this compound or a vehicle control.

- Stimulation: The blood samples are then stimulated with an appropriate agonist to induce the synthesis of prostaglandins and leukotrienes.

- Plasma Separation: Following incubation, the blood is centrifuged to separate the plasma.

- Eicosanoid Quantification: The levels of eicosanoids (e.g., TxB2 and LTB4) in the plasma are quantified using specific EIAs.

- Data Analysis: The IC50 or ED50 values are determined by analyzing the dose-dependent inhibition of eicosanoid synthesis. For ex vivo analysis after in vivo drug administration, the percentage of inhibition is measured at different time points after dosing.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanism of action and the experimental approach, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Prostaglandins and leukotrienes: advances in eicosanoid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandins, Thromboxanes and Leukotrienes in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 5. Pharmacokinetics and pharmacodynamics of this compound after single oral dose administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pharmacodynamic Profile of Tepoxalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tepoxalin is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacodynamic profile characterized by its dual inhibition of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of arachidonic acid metabolism. This dual action allows this compound to potently suppress the synthesis of both prostaglandins and leukotrienes, key mediators of inflammation and pain. Furthermore, this compound exhibits inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. This technical guide provides an in-depth overview of the pharmacodynamic properties of this compound, presenting quantitative data on its enzyme inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Mechanism of Action: Dual Inhibition of COX and 5-LOX

This compound exerts its anti-inflammatory and analgesic effects primarily through the inhibition of two key enzyme systems in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1] This dual inhibitory action distinguishes it from traditional NSAIDs, which primarily target the COX enzymes. By inhibiting both pathways, this compound effectively reduces the production of a broad spectrum of pro-inflammatory mediators.

Inhibition of Cyclooxygenase (COX)

This compound inhibits both isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[1][2] COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a major role in the synthesis of pro-inflammatory prostaglandins. This compound is rapidly converted in vivo to an active acidic metabolite, RWJ 20142, which is a potent inhibitor of cyclooxygenase but not lipoxygenase.[3]

Inhibition of 5-Lipoxygenase (5-LOX)

In addition to its effects on COX, this compound directly inhibits the 5-lipoxygenase (5-LOX) enzyme.[1] 5-LOX is responsible for the initial step in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in a variety of inflammatory processes, including leukocyte chemotaxis and increased vascular permeability.

Quantitative Analysis of Enzyme Inhibition

The potency of this compound as an inhibitor of COX and 5-LOX has been quantified in various in vitro and ex vivo systems. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

| Enzyme/System | Species/Cell Type | IC50 (µM) | Reference |

| Cyclooxygenase (CO) | Sheep Seminal Vesicle | 4.6 | [3] |

| Cyclooxygenase (CO) | Rat Basophilic Leukemia (RBL-1) Cell Lysate | 2.85 | [3] |

| Cyclooxygenase (CO) | Intact Rat Basophilic Leukemia (RBL-1) Cells | 4.2 | [3] |

| Thromboxane B2 (TxB2) Production | Ca++ Ionophore A-23187-stimulated Human Peripheral Blood Leukocytes (HPBL) | 0.01 | [3] |

| Thromboxane B2 (TxB2) Production | Human Whole Blood | 0.08 | [3] |

| Epinephrine-induced Platelet Aggregation | Human | 0.045 | [3] |

Table 1: In Vitro and Ex Vivo Inhibitory Activity of this compound on Cyclooxygenase (COX) and Related Functions.

| Enzyme/System | Species/Cell Type | IC50 (µM) | Reference |

| 5-Lipoxygenase (LO) | Rat Basophilic Leukemia (RBL-1) Cell Lysate | 0.15 | [3] |

| 5-Lipoxygenase (LO) | Intact Rat Basophilic Leukemia (RBL-1) Cells | 1.7 | [3] |

| Leukotriene B4 (LTB4) Generation | Ca++ Ionophore A-23187-stimulated Human Peripheral Blood Leukocytes (HPBL) | 0.07 | [3] |

| Leukotriene B4 (LTB4) Generation | Human Whole Blood | 1.57 | [3] |

| 12-Lipoxygenase (12-LO) | Human Platelet | 3.0 | [3] |

| 15-Lipoxygenase (15-LO) | Human | 157 (weak inhibition) | [3] |

Table 2: In Vitro and Ex Vivo Inhibitory Activity of this compound on Lipoxygenase (LOX) Enzymes.

Effects on Prostaglandin and Leukotriene Synthesis in vivo

Clinical and preclinical studies have demonstrated the ability of this compound to significantly reduce the production of key pro-inflammatory eicosanoids in vivo.

| Eicosanoid | Tissue/Fluid | Species | Effect | Time Point | Reference |

| Prostaglandin E2 (PGE2) | Gastric Mucosa | Dog | Significant Decrease | Days 3 and 10 | [1][4] |

| Prostaglandin E2 (PGE2) | Synovial Fluid | Dog | Significant Decrease | Days 3 and 10 | [1][4] |

| Thromboxane B2 (TxB2) | Blood | Dog | Significant Decrease | Days 3 and 10 | [1][4] |

| Leukotriene B4 (LTB4) | Blood | Dog | Significant Decrease | Day 10 | [1][4] |

| Leukotriene B4 (LTB4) | Gastric Mucosa | Dog | Significant Decrease | Day 10 | [1][4] |

Table 3: In Vivo Effects of this compound on Prostaglandin and Leukotriene Levels in Dogs with Chronic Osteoarthritis.

Inhibition of NF-κB Signaling Pathway

Beyond its direct effects on enzyme activity, this compound has been shown to modulate intracellular signaling pathways involved in inflammation. Specifically, this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[5] This inhibition is mediated by preventing the degradation of the inhibitory protein IκB-α.[5] By stabilizing IκB-α, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Visualizations of Pharmacodynamic Actions

Arachidonic Acid Cascade Inhibition

Caption: Inhibition of the Arachidonic Acid Cascade by this compound.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental Protocols

In Vivo Evaluation of Prostaglandin and Leukotriene Production in Dogs

This protocol is based on the methodology described in the study by Agnello et al. (2005).[1]

-

Animals: Mixed-breed adult dogs with chronic unilateral arthritis of a stifle joint.

-

Study Design: A randomized, three-way crossover design.

-

Treatments: Each dog received an inert substance, meloxicam, or this compound for 10 days.

-

Sample Collection: On days 0 (baseline), 3, and 10, dogs were anesthetized, and samples of blood, stifle joint synovial fluid, and gastric mucosa were collected.

-

Eicosanoid Measurement:

-

PGE2: Concentrations were measured in synovial fluid and after lipopolysaccharide stimulation of whole blood. PGE1 and PGE2 synthesis was measured in gastric mucosa.

-

Thromboxane B2 (TxB2): Concentration was measured in whole blood.

-

Leukotriene B4 (LTB4): Concentration was determined in gastric mucosa and in whole blood after ex vivo stimulation with a calcium ionophore.

-

-

Analysis: Eicosanoid concentrations were determined using validated immunoassays.

Ex Vivo Whole Blood Eicosanoid Production Assay

This protocol is a general representation of the methodology used to determine the ex vivo inhibitory activity of this compound.

-

Blood Collection: Whole blood is collected from the study subjects (e.g., dogs, humans).

-

Stimulation: Aliquots of whole blood are stimulated with an appropriate agent to induce eicosanoid production.

-

For prostaglandin production (e.g., TxB2), a typical stimulus is calcium ionophore A-23187.

-

For leukotriene production (e.g., LTB4), a typical stimulus is also calcium ionophore A-23187.

-

-

Incubation: The stimulated blood samples are incubated with various concentrations of this compound or a vehicle control for a specified period at 37°C.

-

Termination of Reaction: The reaction is stopped, typically by centrifugation to separate plasma or serum.

-

Eicosanoid Measurement: The concentrations of the specific prostaglandins and leukotrienes in the plasma or serum are quantified using sensitive and specific methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

IC50 Determination: The IC50 value is calculated as the concentration of this compound that causes a 50% inhibition of eicosanoid production compared to the vehicle control.

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

This protocol outlines the general steps involved in assessing NF-κB activation.

-

Cell Culture and Treatment: Primary rat microglia and astrocytes or human astrocytoma cell lines (e.g., U373 MG) are cultured. Cells are pre-treated with this compound for a specified time before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or interleukin-1β (IL-1β).

-

Nuclear Extract Preparation: After stimulation, nuclear extracts are prepared from the cells to isolate nuclear proteins, including activated NF-κB.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the consensus DNA binding site for NF-κB is labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts. If activated NF-κB is present in the extract, it will bind to the probe.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A "shifted" band indicates the presence of the NF-κB-DNA complex. The intensity of this band is proportional to the amount of activated NF-κB.

-

Analysis: The intensity of the shifted bands is quantified to determine the effect of this compound on NF-κB activation.

Conclusion

This compound possesses a multifaceted pharmacodynamic profile that extends beyond simple COX inhibition. Its ability to dually inhibit both COX and 5-LOX pathways, coupled with its inhibitory effects on the NF-κB signaling cascade, provides a broad-spectrum anti-inflammatory and analgesic effect. The quantitative data and experimental methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of this compound and similar dual-acting anti-inflammatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound increases chemotherapy efficacy in drug-resistant breast cancer cells overexpressing the multidrug transporter gene ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo effects of this compound, an inhibitor of cyclooxygenase and lipoxygenase, on prostanoid and leukotriene production in dogs with chronic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The non-steroidal anti-inflammatory drug this compound inhibits interleukin-6 and alpha1-anti-chymotrypsin synthesis in astrocytes by preventing degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Tepoxalin: A Technical Guide to a Dual COX/LOX Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tepoxalin is a non-steroidal anti-inflammatory drug (NSAID) recognized for its unique dual-inhibition mechanism, targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways in the arachidonic acid cascade. This dual action offers a broader anti-inflammatory profile compared to traditional NSAIDs that solely inhibit COX enzymes. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, presenting available quantitative data, detailed experimental protocols for enzyme inhibition assays, and visual representations of relevant biological pathways and experimental workflows.

Core Structure and Mechanism of Action

This compound, chemically known as 5-(4-chlorophenyl)-N-hydroxy-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-propanamide, possesses a pyrazole scaffold, a common feature in many COX inhibitors. Its ability to inhibit both COX and LOX pathways stems from specific structural features, most notably the hydroxamic acid moiety.

This compound's inhibitory action on the COX enzymes (COX-1 and COX-2) reduces the production of prostaglandins, key mediators of inflammation and pain. Simultaneously, its inhibition of 5-LOX curtails the synthesis of leukotrienes, which are potent chemoattractants and inflammatory mediators. This dual inhibition is thought to contribute to a more comprehensive anti-inflammatory effect and potentially a more favorable gastrointestinal safety profile compared to some traditional NSAIDs.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound against various isoforms of COX and LOX has been quantified through in vitro and ex vivo studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme Target | System | IC50 (µM) | Reference(s) |

| Cyclooxygenase (CO) | Sheep Seminal Vesicle | 4.6 | |

| Cyclooxygenase (CO) | RBL-1 Cell Lysate | 2.85 | |

| Cyclooxygenase (CO) | Intact RBL-1 Cells | 4.2 | |

| Cyclooxygenase (CO) | Prostaglandin-H synthase-1 | 0.1 | |

| Peroxidase (PO) | Prostaglandin-H synthase-1 | 4 | |

| 5-Lipoxygenase (LO) | RBL-1 Lysates | 0.15 | |

| 5-Lipoxygenase (LO) | Intact RBL-1 Cells | 1.7 | |

| Leukotriene B4 (LTB4) Generation | A-23187-stimulated HPBL | 0.07 | |

| Leukotriene B4 (LTB4) Generation | Human Whole Blood | 1.57 | |

| 12-Lipoxygenase (12-LO) | Human Platelet | 3.0 | |

| 15-Lipoxygenase (15-LO) | Human Platelet | 157 | |

| Thromboxane B2 (TxB2) Production | A-23187-stimulated HPBL | 0.01 | |

| Thromboxane B2 (TxB2) Production | Human Whole Blood | 0.08 |

Structure-Activity Relationship (SAR) Insights

A pivotal study demonstrated that replacing the hydroxamic acid moiety with a carboxylic acid (-COOH) group resulted in a compound that retained full cyclooxygenase inhibitory activity but lost its ability to inhibit the peroxidase activity of prostaglandin-H synthase. This finding strongly suggests that the hydroxamic acid is essential for the inhibition of the peroxidase and, by extension, the lipoxygenase pathway. This key SAR point is illustrated in the logical relationship diagram below.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of COX and LOX inhibition. The following are representative protocols for in vitro enzyme inhibition assays.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Control inhibitor (e.g., indomethacin for non-selective, celecoxib for COX-2 selective)

-

Detection method: Measurement of prostaglandin E2 (PGE2) production via ELISA or LC-MS.

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in a microplate well.

-

Add the test compound at various concentrations to the wells. For control wells, add the vehicle (solvent) or a known inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the reaction for a defined period (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding a stopping agent (e.g., a solution of formic acid).

-

Quantify the amount of PGE2 produced in each well using a validated method such as a competitive ELISA kit or LC-MS.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the 5-LOX-catalyzed conversion of arachidonic acid to leukotrienes.

Materials:

-

Purified human recombinant 5-LOX or a cell lysate containing 5-LOX (e.g., from rat basophilic leukemia cells)

-

Reaction Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4, containing ATP and CaCl2)

-

Arachidonic acid (substrate)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Control inhibitor (e.g., zileuton)

-

Detection method: Measurement of leukotriene B4 (LTB4) production via ELISA or HPLC.

Procedure:

-

Prepare the reaction mixture containing the reaction buffer and the 5-LOX enzyme source in a microplate well.

-

Add the test compound at various concentrations to the wells. For control wells, add the vehicle or a known 5-LOX inhibitor.

-

Pre-incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified duration.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction for a defined period (e.g., 10-15 minutes) at the chosen temperature.

-

Terminate the reaction by adding a suitable stopping solution (e.g., methanol or a solution containing a chelating agent like EDTA).

-

Quantify the amount of LTB4 produced using a validated method such as a competitive ELISA kit or by separating and quantifying the product using reverse-phase HPLC with UV detection.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizations

Arachidonic Acid Cascade and Sites of this compound Inhibition

Caption: Arachidonic acid cascade showing the points of inhibition by this compound.

General Experimental Workflow for Dual COX/LOX Inhibitor Screening

Caption: A generalized workflow for the screening and development of dual COX/LOX inhibitors.

Logical Relationship of this compound's Key Structural Features for Dual Inhibition

In Vitro Characterization of Tepoxalin's Enzymatic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tepoxalin, a non-steroidal anti-inflammatory drug (NSAID), distinguishes itself through a dual mechanism of action, inhibiting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of arachidonic acid metabolism.[1][2] This unique profile offers the potential for broad anti-inflammatory efficacy with a favorable gastrointestinal safety profile compared to traditional NSAIDs that solely target the COX pathway.[1][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound's enzymatic inhibition, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound, chemically known as [5-(4-chlorophenyl)-N-hydroxy-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-propanamide], is a potent inhibitor of both COX and 5-LOX enzymes.[1][4] Unlike many traditional NSAIDs that act as competitive inhibitors of the COX enzyme, this compound exhibits a noncompetitive mode of inhibition for the cyclooxygenase activity of prostaglandin-H synthase-1.[5][6]

Furthermore, this compound also inhibits the peroxidase (PO) activity of prostaglandin-H synthase.[5][6] This inhibitory action on the peroxidase function is attributed to its hydroxamic acid moiety, as a carboxylic acid derivative of this compound retains its COX inhibitory capacity but loses its ability to inhibit the peroxidase activity.[5][6] The inhibition of the peroxidase activity by this compound can be reversed by an excess of heme.[5][6]

Quantitative Inhibition Data

The inhibitory potency of this compound has been evaluated in various in vitro systems, including cell-free enzyme assays, cell-based assays, and whole blood assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Enzyme Target | Assay System | IC50 (µM) | Reference |

| Cyclooxygenase (CO) | Sheep Seminal Vesicle | 4.6 | [1] |

| Cyclooxygenase (CO) | Rat Basophilic Leukemia (RBL-1) Cell Lysate | 2.85 | [1] |

| Cyclooxygenase (CO) | Intact RBL-1 Cells | 4.2 | [1] |

| Prostaglandin-H Synthase-1 (CO activity) | Not Specified | 0.1 | [5][6] |

| Prostaglandin-H Synthase-1 (PO activity) | Not Specified | 4 | [5][6] |

| Thromboxane B2 (TxB2) Production | Ca++ Ionophore A-23187-stimulated Human Peripheral Blood Leukocytes (HPBL) | 0.01 | [1] |

| Thromboxane B2 (TxB2) Production | Human Whole Blood | 0.08 | [1] |

| 5-Lipoxygenase (LO) | RBL-1 Lysates | 0.15 | [1] |

| 5-Lipoxygenase (LO) | Intact RBL-1 Cells | 1.7 | [1] |

| Leukotriene B4 (LTB4) Generation | Ca++ Ionophore A-23187-stimulated HPBL | 0.07 | [1] |

| Leukotriene B4 (LTB4) Generation | Human Whole Blood | 1.57 | [1] |

| 12-Lipoxygenase (12-LO) | Human Platelet | 3.0 | [1] |

| 15-Lipoxygenase (15-LO) | Not Specified | 157 | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures used for its characterization, the following diagrams have been generated using Graphviz (DOT language).

Caption: Arachidonic Acid Cascade and this compound Inhibition Points.

Caption: General Workflow for In Vitro Enzyme Inhibition Assay.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the enzymatic inhibition of this compound. These protocols are based on established methodologies and may require optimization depending on the specific laboratory conditions and reagents.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of this compound to inhibit the production of prostaglandins, typically by measuring the formation of Prostaglandin E2 (PGE2) or Thromboxane B2 (TXB2).

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Reaction termination solution (e.g., 1N HCl)

-

PGE2 or TXB2 ELISA kit

-

96-well microplate

-

Incubator

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired test concentrations. Prepare working solutions of enzymes, arachidonic acid, and cofactors in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, cofactors, and the appropriate COX enzyme to each well. Add the diluted this compound solutions to the test wells and a solvent control to the control wells. Incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the inhibitor and the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding the termination solution.

-

Product Quantification: Quantify the amount of PGE2 or TXB2 produced in each well using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of this compound to inhibit the production of leukotrienes, typically by quantifying the formation of Leukotriene B4 (LTB4).

Materials:

-

Purified human recombinant 5-LOX or cell lysate containing 5-LOX (e.g., from RBL-1 cells)

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer (e.g., Tris-HCl with CaCl2 and ATP)

-

Reaction termination solution (e.g., methanol or a solution of citric acid and indomethacin)

-

LTB4 ELISA kit or HPLC system for LTB4 detection

-

96-well microplate or reaction tubes

-

Incubator

-

Microplate reader or HPLC instrument

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound and a serial dilution series. Prepare working solutions of the 5-LOX enzyme and arachidonic acid in the appropriate assay buffer.

-

Enzyme and Inhibitor Pre-incubation: In a suitable reaction vessel, combine the 5-LOX enzyme preparation with the various concentrations of this compound or solvent control. Pre-incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Start the reaction by adding arachidonic acid to each reaction.

-

Incubation: Incubate the reactions for a specific time (e.g., 10-15 minutes) at 37°C.

-

Reaction Termination: Stop the enzymatic reaction by adding the termination solution.

-

Product Quantification: Measure the concentration of LTB4 produced using a validated method such as an ELISA kit or by reverse-phase HPLC.

-

Data Analysis: Calculate the percent inhibition of LTB4 formation for each this compound concentration compared to the control. Determine the IC50 value as described for the COX assay.

Peroxidase (PO) Activity Assay of Prostaglandin H Synthase

This assay evaluates the effect of this compound on the peroxidase component of the COX enzyme, which is responsible for the reduction of PGG2 to PGH2.

Materials:

-

Purified Prostaglandin H Synthase (PGHS)

-

A suitable peroxide substrate (e.g., 5-phenyl-4-pentenyl-1-hydroperoxide or hydrogen peroxide)

-

A chromogenic electron donor (e.g., guaiacol or N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

This compound

-

Assay buffer (e.g., Tris-HCl or phosphate buffer)

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of PGHS, this compound at various concentrations, the peroxide substrate, and the chromogenic substrate in the assay buffer.

-

Assay Mixture Preparation: In a cuvette, combine the assay buffer, PGHS, and the chromogenic substrate. Add the desired concentration of this compound or a solvent control.

-

Reaction Initiation: Initiate the reaction by adding the peroxide substrate.

-

Spectrophotometric Measurement: Immediately monitor the change in absorbance at the appropriate wavelength for the oxidized chromogenic substrate (e.g., 470 nm for guaiacol oxidation) over a set period. The rate of change in absorbance is proportional to the peroxidase activity.

-

Data Analysis: Calculate the initial rate of reaction for each this compound concentration. Determine the percent inhibition relative to the control and calculate the IC50 value.

Conclusion

This compound demonstrates a unique in vitro profile as a dual inhibitor of both the cyclooxygenase and 5-lipoxygenase pathways. Its noncompetitive inhibition of COX and additional inhibition of the peroxidase activity of PGHS contribute to its distinct pharmacological properties. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals involved in the study and application of this and similar anti-inflammatory agents. The provided workflows and pathway diagrams serve as valuable visual aids for understanding the intricate mechanisms of this compound's action and the methodologies for its characterization.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioimmunoassay for 11-dehydro-TXB2: a method for monitoring thromboxane production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of leukotriene B4 in vitro and in vivo by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

Tepoxalin's Impact on the Arachidonic Acid Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tepoxalin, a pyrazole-derived non-steroidal anti-inflammatory drug (NSAID), exhibits a dual inhibitory mechanism of action on the arachidonic acid cascade. By targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins and leukotrienes. This dual-action profile suggests a potent anti-inflammatory and analgesic efficacy with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs that solely inhibit the COX pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The arachidonic acid cascade is a critical metabolic pathway that produces a class of potent, short-acting signaling molecules known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are key mediators of inflammation, pain, fever, and hemostasis. The cascade is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway, which generates leukotrienes.

This compound, with the chemical formula C₂₀H₂₀ClN₃O₃, is a non-steroidal anti-inflammatory drug that uniquely inhibits both COX and 5-LOX enzymes.[1][2] This dual inhibition is significant because the selective inhibition of the COX pathway by traditional NSAIDs can lead to a shunting of arachidonic acid metabolism towards the 5-LOX pathway, potentially increasing the production of pro-inflammatory and gastro-toxic leukotrienes. By inhibiting both pathways, this compound offers a more comprehensive blockade of inflammatory mediator production.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of both the COX-1/COX-2 and 5-LOX enzymes. This dual inhibition leads to a reduction in the synthesis of prostaglandins (PGs), such as PGE₂, and leukotrienes (LTs), such as LTB₄. The inhibition of these key inflammatory mediators contributes to its anti-inflammatory, analgesic, and antipyretic properties.

dot

Caption: this compound's dual inhibitory action on COX and 5-LOX.

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the in vitro and in vivo inhibitory activities of this compound on various components of the arachidonic acid cascade.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Product | Cell/System | IC₅₀ (µM) | Reference |

| Cyclooxygenase (CO) | Sheep Seminal Vesicle | 4.6 | [3] |

| Cyclooxygenase (CO) | Rat Basophilic Leukemia (RBL-1) Cell Lysate | 2.85 | [3] |

| Cyclooxygenase (CO) | Intact RBL-1 Cells | 4.2 | [3] |

| Thromboxane B₂ (TxB₂) Production | Ca²⁺ Ionophore-Stimulated Human Peripheral Blood Leukocytes (HPBL) | 0.01 | [3] |

| Thromboxane B₂ (TxB₂) Production | Human Whole Blood | 0.08 | [3] |

| Epinephrine-Induced Human Platelet Aggregation | Human Platelets | 0.045 | [3] |

| Lipoxygenase (LO) | RBL-1 Lysates | 0.15 | [3] |

| Lipoxygenase (LO) | Intact RBL-1 Cells | 1.7 | [3] |

| Leukotriene B₄ (LTB₄) Generation | Ca²⁺ Ionophore-Stimulated HPBL | 0.07 | [3] |

| Leukotriene B₄ (LTB₄) Generation | Human Whole Blood | 1.57 | [3] |

| Human Platelet 12-LO | Human Platelets | 3.0 | [3] |

| 15-LO | Not Specified | 157 | [3] |

Table 2: In Vivo and Ex Vivo Efficacy of this compound

| Activity | Animal Model | ED₅₀ (mg/kg, p.o.) | Reference |

| Anti-inflammatory | Established Adjuvant Arthritic Rat | 3.5 | [3] |

| Analgesic | Acetic Acid Abdominal Constriction Assay in Mice | 0.45 | [3] |

| PGF₂α Production Inhibition (ex vivo) | Dogs | 0.015 | [3] |

| LTB₄ Production Inhibition (ex vivo) | Dogs | 2.37 | [3] |

| Gastric Mucosal LTB₄ Level Increase Prevention | Indomethacin-Treated Rats | 7.5 | [4] |

Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of this compound on the arachidonic acid cascade.

In Vitro Whole Blood Assay for COX and 5-LOX Inhibition

This assay measures the production of prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) in human whole blood.

Materials:

-

Freshly drawn human venous blood collected in tubes containing heparin.

-

This compound stock solution (in DMSO or other suitable solvent).

-

Calcium Ionophore A23187 (for LTB₄ stimulation).

-

Lipopolysaccharide (LPS) (for PGE₂ stimulation).

-

Phosphate Buffered Saline (PBS).

-

Enzyme immunoassay (EIA) or Radioimmunoassay (RIA) kits for PGE₂ and LTB₄.

Procedure:

-

Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in the appropriate solvent.

-

Incubation:

-

For LTB₄ measurement: Aliquot 1 ml of whole blood into microcentrifuge tubes. Add the desired concentrations of this compound or vehicle control and pre-incubate for 15-30 minutes at 37°C. Stimulate the blood with calcium ionophore A23187 (final concentration ~5-10 µM) and incubate for a further 30-60 minutes at 37°C.

-

For PGE₂ measurement: Aliquot 1 ml of whole blood into microcentrifuge tubes. Add the desired concentrations of this compound or vehicle control. Stimulate with LPS (final concentration ~10 µg/ml) and incubate for 24 hours at 37°C.

-

-

Sample Collection: After incubation, centrifuge the tubes at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

Analysis: Analyze the plasma for LTB₄ and PGE₂ concentrations using commercially available EIA or RIA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of LTB₄ and PGE₂ production for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the this compound concentration.

Cell-Based Assay for 5-LOX Activity in Rat Basophilic Leukemia (RBL-1) Cells

This protocol details the measurement of 5-LOX activity in intact RBL-1 cells.

Materials:

-

Rat Basophilic Leukemia (RBL-1) cells.

-

Cell culture medium (e.g., MEM).

-

This compound stock solution.

-

Calcium Ionophore A23187.

-

PBS.

-

Methanol.

-

High-Performance Liquid Chromatography (HPLC) system.

-

LTB₄ standard.

Procedure:

-

Cell Culture: Culture RBL-1 cells to the desired density.

-

Cell Preparation: Harvest the cells and resuspend them in PBS at a concentration of approximately 1 x 10⁷ cells/ml.

-

Incubation: Pre-incubate the cell suspension with various concentrations of this compound or vehicle for 15 minutes at 37°C.

-

Stimulation: Add calcium ionophore A23187 (final concentration 5 µM) and incubate for 10 minutes at 37°C.

-

Extraction: Terminate the reaction by adding an equal volume of cold methanol. Centrifuge to pellet the cell debris.

-

Analysis: Analyze the supernatant for LTB₄ content using reverse-phase HPLC.

-

Quantification: Quantify LTB₄ by comparing the peak area to a standard curve generated with authentic LTB₄. Calculate the IC₅₀ value as described previously.

dot

Caption: A generalized workflow for assessing this compound's inhibitory effects.

The Arachidonic Acid Cascade

The following diagram provides a simplified overview of the arachidonic acid cascade, highlighting the points of inhibition by this compound.

dot

Caption: Overview of the arachidonic acid metabolic pathways.

Conclusion

This compound's dual inhibitory action on both the cyclooxygenase and 5-lipoxygenase pathways of the arachidonic acid cascade provides a broad-spectrum anti-inflammatory effect. The quantitative data demonstrate its potency in inhibiting the production of key inflammatory mediators, prostaglandins, and leukotrienes, in various in vitro and in vivo models. The detailed experimental protocols provided herein offer a foundation for further research into the pharmacological properties of this compound and other dual COX/5-LOX inhibitors. This comprehensive approach to inhibiting the arachidonic acid cascade holds promise for the development of safer and more effective anti-inflammatory therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of this compound, a dual inhibitor of cyclooxygenase/5-lipoxygenase, on events associated with NSAID-induced gastrointestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Properties of Tepoxalin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tepoxalin is a novel non-steroidal anti-inflammatory drug (NSAID) distinguished by a multi-faceted mechanism of action that extends beyond traditional NSAIDs. Primarily, it functions as a dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, enabling it to potently suppress the synthesis of both prostaglandins and leukotrienes—key mediators of the inflammatory cascade.[1][2][3] Furthermore, emerging evidence indicates that this compound can modulate other critical inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) activation.[4][5] This comprehensive inhibitory profile contributes to its potent anti-inflammatory and analgesic effects while conferring a favorable gastrointestinal safety profile compared to conventional NSAIDs that solely target the COX pathway.[6][7] This document provides a detailed examination of the biochemical properties, inhibitory activities, and experimental evaluation of this compound.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects through several mechanisms, the most prominent being the dual inhibition of the arachidonic acid cascade.

Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

The hallmark of this compound's activity is its ability to inhibit both major enzymatic pathways in arachidonic acid metabolism.[1][8]

-

Cyclooxygenase (COX) Inhibition: this compound inhibits both COX-1 and COX-2 isoforms, the enzymes responsible for converting arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs). These molecules are pivotal in mediating inflammation, pain, fever, and maintaining gastric mucosal integrity.[1][9]

-

5-Lipoxygenase (5-LOX) Inhibition: Concurrently, this compound inhibits 5-LOX, the rate-limiting enzyme in the biosynthesis of leukotrienes (LTs). Leukotrienes, particularly LTB4, are potent chemoattractants for neutrophils and contribute to bronchoconstriction and increased vascular permeability.[6][10]

By blocking both pathways, this compound offers a broader spectrum of anti-inflammatory activity than COX-exclusive inhibitors. This dual action is believed to contribute to its reduced gastrointestinal toxicity, as the concurrent inhibition of pro-inflammatory leukotriene production may offset the deleterious effects of prostaglandin synthesis inhibition in the gastric mucosa.[7][10]

Inhibition of NF-κB Signaling Pathway

Beyond eicosanoid synthesis, this compound has been shown to inhibit the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][11] Studies have demonstrated that this compound prevents the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] By stabilizing IκB-α, this compound effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target inflammatory genes.

Pharmacokinetics and Metabolism

Upon oral administration, this compound is rapidly absorbed and extensively converted to an active acidic metabolite, RWJ 20142.[12][13] This metabolite is a potent inhibitor of cyclooxygenase but does not retain the lipoxygenase inhibitory activity of the parent compound.[12] The plasma concentrations of RWJ 20142 are typically several-fold higher than those of this compound itself.[14] This metabolic conversion is significant as it prolongs the COX-inhibiting activity of the drug. The parent compound, this compound, provides the initial dual COX/LOX inhibition, while the longer-lasting metabolite, RWJ 20142, ensures sustained prostaglandin suppression.[13][15]

Quantitative Assessment of Inhibitory Activity

The potency of this compound has been quantified in a variety of in vitro and in vivo models. The following tables summarize the key inhibitory concentration (IC₅₀) and effective dose (ED₅₀) values reported in the literature.

In Vitro Inhibitory Potency (IC₅₀)

| Target Enzyme/Process | System | IC₅₀ (µM) | Reference |

| Cyclooxygenase (CO) | Sheep Seminal Vesicle CO | 4.6 | [6] |

| Rat Basophilic Leukemia (RBL-1) Lysate CO | 2.85 | [6] | |

| Intact RBL-1 Cells CO | 4.2 | [6] | |

| Thromboxane B₂ (TxB₂) Prod. | Ca²⁺ Ionophore-Stimulated HPBL | 0.01 | [6] |

| Human Whole Blood | 0.08 | [6] | |

| Platelet Aggregation | Epinephrine-Induced Human Platelets | 0.045 | [6] |

| Lipoxygenase (LO) | RBL-1 Lysates LO | 0.15 | [6] |

| Intact RBL-1 Cells LO | 1.7 | [6] | |

| Leukotriene B₄ (LTB₄) Gen. | Ca²⁺ Ionophore-Stimulated HPBL | 0.07 | [6] |

| Human Whole Blood | 1.57 | [6] | |

| 12-Lipoxygenase | Human Platelet 12-LO | 3.0 | [6] |

| 15-Lipoxygenase | Human Platelet 15-LO | 157 (weak) | [6] |

HPBL: Human Peripheral Blood Leukocytes

In Vivo / Ex Vivo Efficacy (ED₅₀)

| Activity | Model | ED₅₀ (mg/kg, p.o.) | Reference |

| Anti-inflammatory | Adjuvant Arthritic Rat | 3.5 | [6] |

| Analgesic | Acetic Acid Abdominal Constriction (Mouse) | 0.45 | [6] |

| Prostaglandin Inhibition | PGF₂α Production (Dog, ex vivo) | 0.015 | [6] |

| Leukotriene Inhibition | LTB₄ Production (Dog, ex vivo) | 2.37 | [6] |

| GI Inflammation Prevention | Indomethacin-Induced Neutrophil Adhesion (Rat) | 7.5 | [10] |

Gastrointestinal Safety

This compound demonstrates a favorable gastrointestinal safety profile, a significant advantage over many traditional NSAIDs. In preclinical models, it was found to be devoid of ulcerogenic activity within its therapeutic range.[6]

| Activity | Model | UD₅₀ (mg/kg, p.o.) | Reference |

| Ulcerogenic Dose | Normal Rats | 173 | [6] |

UD₅₀: The dose causing ulcers in 50% of the test animals.

Experimental Protocols

The characterization of this compound's anti-inflammatory properties relies on standardized in vitro and in vivo assays.

Protocol: In Vitro COX Inhibition Assay (Whole Blood)

This protocol describes a common method to assess the inhibition of COX-1 and COX-2 activity in a physiologically relevant matrix.

-

Objective: To determine the IC₅₀ of this compound for COX-1 (measured as TxB₂) and COX-2 (measured as PGE₂) in human whole blood.

-

Materials: Freshly drawn heparinized human blood, this compound (in DMSO), lipopolysaccharide (LPS) for COX-2 induction, calcium ionophore A23187, and ELISA kits for TxB₂ and PGE₂.

-

Methodology:

-

COX-1 Assay: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C. The blood is then allowed to clot for 60 minutes to induce maximal TxB₂ production via COX-1. Serum is separated by centrifugation.

-

COX-2 Assay: Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression. The blood is then treated with various concentrations of this compound or vehicle for 15-30 minutes. PGE₂ production is stimulated by adding a calcium ionophore. Plasma is separated by centrifugation.

-

Quantification: TxB₂ and PGE₂ levels in the collected serum/plasma are quantified using specific ELISA kits.

-

Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by non-linear regression analysis.

-

Protocol: In Vitro 5-LOX Inhibition Assay

This protocol outlines a method to measure the inhibition of 5-LOX by quantifying its end-product, LTB₄.

-

Objective: To determine the IC₅₀ of this compound for 5-LOX in isolated human peripheral blood leukocytes (HPBLs).

-

Materials: Isolated HPBLs, this compound (in DMSO), calcium ionophore A23187, and an LTB₄ ELISA kit.

-

Methodology:

-

HPBLs are isolated from fresh blood using density gradient centrifugation.

-

Cells are resuspended in a suitable buffer and pre-incubated with various concentrations of this compound or vehicle for 15 minutes at 37°C.

-

5-LOX activity is initiated by adding calcium ionophore A23187 (e.g., 5 µM).

-

The reaction is allowed to proceed for 5-10 minutes at 37°C and then terminated (e.g., by adding a cold stop solution or by centrifugation).

-

The supernatant is collected for analysis.

-

LTB₄ levels are quantified using a specific ELISA kit.

-

The IC₅₀ value is calculated based on the dose-response curve.

-

Protocol: In Vivo Efficacy in a Canine Osteoarthritis Model

This protocol details a randomized crossover study design to evaluate the in vivo effects of this compound on inflammatory biomarkers in dogs with naturally occurring osteoarthritis.[16][17]

-

Objective: To evaluate the in vivo inhibitory effects of this compound on COX and LOX pathways in osteoarthritic dogs.

-

Subjects: Adult dogs with confirmed chronic osteoarthritis in at least one stifle joint.

-

Study Design: A randomized, three-way crossover design. Each dog receives three treatments in a randomized order: this compound (e.g., 10 mg/kg, daily), a positive control (e.g., Meloxicam), and a placebo. A washout period of sufficient duration (e.g., 21 days) separates each 10-day treatment period.

-

Methodology:

-

Sampling: On Day 0 (baseline), Day 3, and Day 10 of each treatment period, samples of blood, synovial fluid from the affected joint, and gastric mucosa (via endoscopy) are collected under anesthesia.

-

Biomarker Analysis:

-

Whole Blood: Analyzed for TxB₂ (COX-1 activity) and LTB₄ (5-LOX activity, after ex vivo stimulation).

-

Synovial Fluid & Gastric Mucosa: Analyzed for PGE₂ (COX-2 activity) and LTB₄ concentrations.

-

-

Analysis: Biomarker levels are compared across treatment groups and time points to baseline values using appropriate statistical methods (e.g., ANOVA) to determine the in vivo inhibitory effects of each treatment.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. primescholarslibrary.org [primescholarslibrary.org]

- 3. dvm360.com [dvm360.com]

- 4. The non-steroidal anti-inflammatory drug this compound inhibits interleukin-6 and alpha1-anti-chymotrypsin synthesis in astrocytes by preventing degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits inflammation and microvascular dysfunction induced by abdominal irradiation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the ulcerogenic properties of this compound with those of non-steroidal anti-inflammatory drugs (NSAIDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.usbio.net [cdn.usbio.net]

- 9. mmhimages.com [mmhimages.com]

- 10. Effects of this compound, a dual inhibitor of cyclooxygenase/5-lipoxygenase, on events associated with NSAID-induced gastrointestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The NF-kappa B inhibitor, this compound, suppresses surface expression of the cell adhesion molecules CD62E, CD11b/CD18 and CD106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and pharmacodynamics of this compound after single oral dose administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preclinical toxicity evaluation of this compound, a dual inhibitor of cyclooxygenase and 5-lipoxygenase, in Sprague-Dawley rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. In vivo effects of this compound, an inhibitor of cyclooxygenase and lipoxygenase, on prostanoid and leukotriene production in dogs with chronic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tepoxalin in the NF-kappaB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tepoxalin, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade. Beyond this primary mechanism, emerging evidence has highlighted its significant role in modulating the nuclear factor-kappaB (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses. This technical guide provides an in-depth exploration of this compound's interaction with the NF-κB pathway, presenting key quantitative data, detailed experimental protocols for investigation, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Inhibition of NF-κB Activation

The canonical NF-κB signaling pathway is a pivotal axis in cellular responses to pro-inflammatory stimuli such as cytokines (e.g., TNFα, IL-1β) and lipopolysaccharide (LPS). In its inactive state, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being a primary regulator. Upon cellular stimulation, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα. This degradation unmasks the nuclear localization signal on the NF-κB subunits, facilitating their translocation into the nucleus, where they bind to specific DNA sequences (κB sites) in the promoter regions of target genes, thereby inducing the transcription of a wide array of pro-inflammatory mediators.

This compound intervenes in this cascade by preventing the degradation of IκBα.[1] This action effectively maintains the cytoplasmic sequestration of NF-κB, thereby inhibiting its nuclear translocation and subsequent transcriptional activity. The precise molecular target of this compound within the IKK-IκBα degradation axis is an area of ongoing investigation.

Quantitative Data Summary

While specific IC50 values for this compound's direct inhibition of NF-κB activation or IκBα degradation are not extensively reported in publicly available literature, its dose-dependent effects on downstream targets and its primary enzymatic activities have been quantified.

| Target | System | Metric | Value | Reference |

| Cyclooxygenase (CO) | Sheep Seminal Vesicle | IC50 | 4.6 µM | [2] |

| Cyclooxygenase (CO) | Rat Basophilic Leukemia (RBL-1) cell lysate | IC50 | 2.85 µM | [2] |

| Cyclooxygenase (CO) | Intact RBL-1 cells | IC50 | 4.2 µM | [2] |

| 5-Lipoxygenase (5-LOX) | RBL-1 cell lysate | IC50 | 0.15 µM | [2] |

| 5-Lipoxygenase (5-LOX) | Intact RBL-1 cells | IC50 | 1.7 µM | [2] |

| Thromboxane B2 (TxB2) Production | Ca++ ionophore-stimulated Human Peripheral Blood Leukocytes (HPBL) | IC50 | 0.01 µM | [2] |

| Leukotriene B4 (LTB4) Generation | Ca++ ionophore-stimulated HPBL | IC50 | 0.07 µM | [2] |

| Collagen Release | Canine Cartilage Explants (stimulated with IL-1β and Oncostatin-M) | Inhibition | Significant decrease at 10 µM and a trend at 1 µM | [3] |

| IL-6 Synthesis | IL-1β-induced primary rat astrocytes | Inhibition | Marked inhibition (specific concentrations not detailed) | [1] |

| α1-antichymotrypsin (ACT) Synthesis | IL-1β-induced primary rat astrocytes | Inhibition | Marked inhibition (specific concentrations not detailed) | [1] |

| IL-1β Synthesis | LPS-stimulated primary rat microglial cells | Inhibition | Marked inhibition (specific concentrations not detailed) | [1] |

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway and this compound's Point of Intervention

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound's Effect on NF-κB Activation

References

- 1. The non-steroidal anti-inflammatory drug this compound inhibits interleukin-6 and alpha1-anti-chymotrypsin synthesis in astrocytes by preventing degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An exploration of the ability of this compound to ameliorate the degradation of articular cartilage in a canine in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effect of Tepoxalin on PTEN Phosphatase Activity in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the emerging role of Tepoxalin, a dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor, in modulating the activity of the critical tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), in cancer cells. Evidence suggests that this compound may enhance PTEN phosphatase activity, not through direct enzymatic activation, but by mitigating oxidative and alkylating damage that otherwise inactivates this key regulator of the PI3K/Akt signaling pathway. This guide will detail the proposed mechanism of action, present illustrative quantitative data, provide comprehensive experimental protocols for investigating this phenomenon, and visualize the relevant biological and experimental workflows.

Introduction: PTEN as a Tumor Suppressor and Therapeutic Target

Phosphatase and Tensin Homolog (PTEN) is a dual-specificity phosphatase that is one of the most frequently inactivated tumor suppressors in human cancer.[1] Its primary role in tumor suppression is mediated through its lipid phosphatase activity, which dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[2] This action directly antagonizes the pro-survival and pro-proliferative signaling of the PI3K/Akt pathway.[3][4] The loss of PTEN function, through mutation, deletion, or post-translational modification, leads to the hyperactivation of the Akt signaling cascade, promoting uncontrolled cell growth, proliferation, and survival.[5]

The enzymatic activity of PTEN is tightly regulated, and its function can be compromised by factors within the tumor microenvironment, including oxidative stress. The catalytic cysteine residue (Cys124) in the active site of PTEN is susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of a disulfide bond and inactivation of its phosphatase activity.[2] This redox regulation presents a potential therapeutic avenue for restoring PTEN function in cancer cells.

This compound: A Potential Modulator of PTEN Activity

This compound is a non-steroidal anti-inflammatory drug (NSAID) that uniquely inhibits both the COX and 5-LOX pathways of arachidonic acid metabolism.[6] While its anti-inflammatory and pro-apoptotic effects in cancer are well-documented, recent studies have uncovered a novel mechanism of action involving the modulation of PTEN activity.[7][8][9] Research in canine osteosarcoma cell lines suggests that this compound treatment leads to an increase in PTEN homolog activity.[5][10][11] This effect is not attributed to direct activation of the enzyme but rather to the prevention of its inactivation through alkylation or oxidation.[5][10][11] By mitigating oxidative damage, this compound may preserve the catalytic function of PTEN, thereby suppressing the PI3K/Akt signaling pathway and inducing apoptosis in cancer cells.[10][11]

Quantitative Analysis of this compound's Effect on PTEN and Downstream Signaling

While direct quantitative data from published studies on the dose-dependent effect of this compound on PTEN phosphatase activity is limited, the following tables present illustrative data consistent with the proposed mechanism of action. These tables are intended to provide a framework for the expected outcomes of the experimental protocols detailed in Section 4.

Table 1: Illustrative Effect of this compound on PTEN Phosphatase Activity in Cancer Cells

| This compound Concentration (µM) | PTEN Phosphatase Activity (pmol phosphate released/min/µg protein) | Fold Change vs. Control |

| 0 (Control) | 50.2 ± 4.5 | 1.0 |

| 10 | 65.8 ± 5.1 | 1.3 |

| 25 | 88.9 ± 6.3 | 1.8 |

| 50 | 115.7 ± 8.9 | 2.3 |

| 100 | 128.3 ± 10.2 | 2.6 |

Table 2: Illustrative Effect of this compound on Akt Phosphorylation in Cancer Cells

| This compound Concentration (µM) | Relative p-Akt (Ser473) Expression (Normalized to Total Akt and β-actin) | Percent Inhibition of Akt Phosphorylation |

| 0 (Control) | 1.00 ± 0.08 | 0% |

| 10 | 0.82 ± 0.06 | 18% |

| 25 | 0.55 ± 0.04 | 45% |

| 50 | 0.31 ± 0.03 | 69% |

| 100 | 0.24 ± 0.02 | 76% |

Experimental Protocols

The following protocols provide detailed methodologies for assessing the effect of this compound on PTEN phosphatase activity and downstream Akt signaling in cancer cells.

Cell Culture and Treatment

-

Cell Lines: Utilize a cancer cell line known to express wild-type PTEN (e.g., MCF-7, U87-MG).

-

Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Seed cells in appropriate culture plates and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

PTEN Phosphatase Activity Assay (Malachite Green-based)

This assay measures the inorganic phosphate released from the dephosphorylation of a PIP3 substrate by PTEN.

-

Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation of PTEN:

-

Quantify the protein concentration of the cell lysates using a BCA assay.

-

Incubate a standardized amount of protein lysate (e.g., 500 µg) with an anti-PTEN antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 2 hours to capture the PTEN-antibody complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Phosphatase Reaction:

-

Resuspend the beads with the immunoprecipitated PTEN in a phosphatase assay buffer.

-

Initiate the reaction by adding a PIP3 substrate.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Phosphate Detection:

-